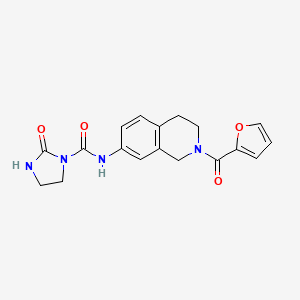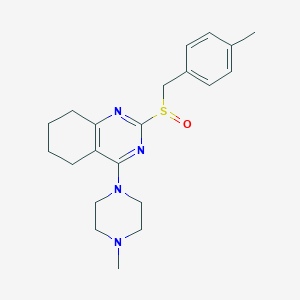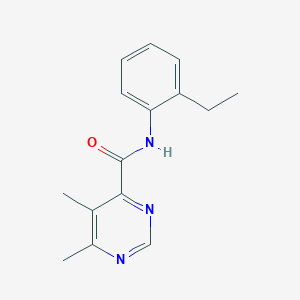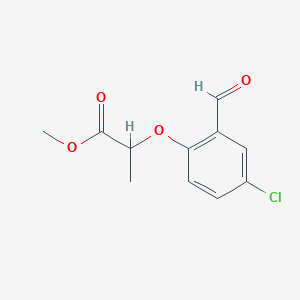
Methyl 2-(4-chloro-2-formylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-chloro-2-formylphenoxy)propanoate” is a chemical compound with the CAS Number: 1149804-15-8 . It has a molecular weight of 242.66 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(OC1=CC=C(Cl)C=C1)C(OC)=O . The InChI code for this compound is 1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 . Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature and shipping temperature are normal .Wissenschaftliche Forschungsanwendungen
Photodegradation in Aqueous Solution
A study by Vione et al. (2010) highlights the impact of organic compounds like phenol and 2-propanol on the photodegradation of MCPA, a related chemical, in aqueous solutions. The presence of these compounds significantly decreases the direct photolysis quantum yield of MCPA under UVB irradiation. This finding is crucial for understanding the fate of such herbicides in aquatic environments and their potential impact on ecosystems Vione et al., 2010.
Herbicidal Effects on Plants
Research by Shimabukuro et al. (1978) investigates the physiological effects of Dichlofop-methyl, a compound structurally similar to Methyl 2-(4-chloro-2-formylphenoxy)propanoate, on oat, wild oat, and wheat. The study demonstrates how Dichlofop-methyl inhibits auxin-stimulated elongation in these plants, providing insights into its mode of action as a herbicide and its potential applications in agriculture Shimabukuro et al., 1978.
Analytical Detection in Water Samples
A sensitive method for determining phenoxy herbicides, including compounds similar to this compound, in water samples is detailed by Nuhu et al. (2012). This study underscores the importance of advanced analytical techniques for monitoring environmental pollutants and assessing their presence in water bodies Nuhu et al., 2012.
Metabolic Pathways in Bacteria
Spivack et al. (1994) explore the novel metabolic pathways of Bisphenol A in bacteria, which involve oxidative skeletal rearrangement. Although this study focuses on a different compound, it provides valuable insights into the biodegradation processes of complex organic molecules, which could be relevant to understanding the environmental fate of this compound Spivack et al., 1994.
Electrochemical Degradation of Herbicides
Boye et al. (2006) study the electrochemical degradation of herbicides, including MCPA and its derivatives, highlighting a method for their removal from acidic mediums. This research is pivotal for developing wastewater treatment technologies that can effectively remove herbicide residues Boye et al., 2006.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-chloro-2-formylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYOLDOFLWAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)
![(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide](/img/structure/B2641892.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine](/img/structure/B2641895.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)
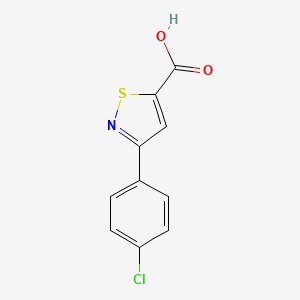
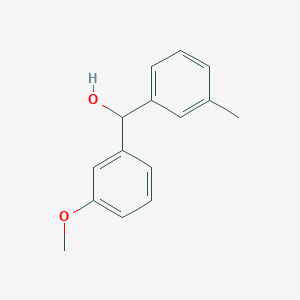
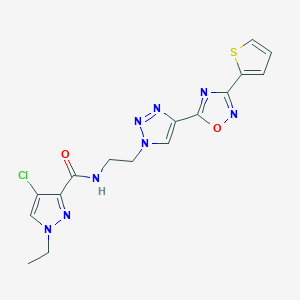
![N-(2-(6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2641903.png)
